molecular formula C9H10O3 B3055510 4-(Methoxymethoxy)benzaldehyde CAS No. 6515-21-5

4-(Methoxymethoxy)benzaldehyde

Cat. No.: B3055510
CAS No.: 6515-21-5
M. Wt: 166.17 g/mol
InChI Key: BVFFOAHQDACPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, where the methoxy group is further substituted with a methoxymethoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methoxymethoxy)benzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzaldehyde with dimethyl sulfate in the presence of a base to form 4-methoxybenzaldehyde. This intermediate is then reacted with methoxymethyl chloride in the presence of a base to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxymethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(Methoxymethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate the activity of these enzymes, leading to changes in metabolic pathways. The methoxymethoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.

    4-Hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of the methoxymethoxy group.

    4-Nitrobenzaldehyde: Similar structure but has a nitro group instead of the methoxymethoxy group.

Uniqueness: 4-(Methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which imparts different chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-(methoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFFOAHQDACPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290507
Record name 4-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-21-5
Record name NSC69064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-methoxymethoxybenzaldehyde (F3) was prepared in a similar manner for the preparation of 5-methoxy-2-methoxymethoxybenzaldehyde (F1) by using 4-hydroxybenzaldehyde (4.48 g, 40 mmol) instead of 2-hydroxy-5-methoxybenzaldehyde in 96% (6.40 g): 1H-NMR (500 MHz, CDCl3) δ3.53 (s, 1H), 5.24 (s, 2H), 7.17 (d, 1H, J=9.0 Hz), 7.35 (d, 1H, J=9.0 Hz), 10.52 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 3 ml of methanol were dissolved 1.40 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-isopentylacetophenone obtained in Production Example 16 and 715 mg of the p-methoxymethoxybenzaldehyde obtained in Production Example 25, and a 50% ethanol solution of sodium hydroxide (4.0 g/8 ml) was added to the solution and the mixture was stirred at room temperature for 1 day to effect a reaction.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-isopentylacetophenone
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In 50 ml of ethanol were dissolved 6.31 g of the 2',4'-bis(methoxymethoxy)acetophenone obtained in Production Example 10 and 4.00 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 25, and the solution was cooled to 0° C. and 30 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution. The temperature of the reaction liquid was elevated to room temperature and the liquid was stirred for 2 days. The reaction liquid was diluted with water, neutralized with 6N hydrochloric acid and extracted with ethyl acetate, and the organic layer was dried with sodium sulfate and concentrated under reduced pressure to obtain a reaction mixture in the form of a syrup. The syrup was subjected to the column chromatography (320 g of 270-400 mesh Kieselgel 60; 0.5 kg/cm2 ; eluting solvent: hexane/ethyl acetate=1). Fractions of 50 ml were collected and the 66th to 87th fractions were combined to obtain 5.64 g (yield=55.9 %) of 2',4,4'-tris(methoxymethoxy)chalcone.
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In 30 ml of methanol were dissolved 14.73 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl-2-butenyl)acetophenone obtained in Production Example 13 and 7.55 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 25, and a saturated solution of sodium hydroxide in methanol was added to the solution and the mixture was stirred at room temperature for 1 day to effect a reaction. After the reaction, the reaction mixture was carefully neutralized with dilute hydrochloric acid and extracted with 1.5 l of ethyl acetate, and the ethyl acetate layer was washed with water (500 ml×4 times), shaken with a saturated aqueous solution of sodium chloride (300 ml×2 times), dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation to obtain 18.94 g (yield=88.2%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3'-(3-methyl-2-butenyl)chalcone in the form of a yellow oil.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl-2-butenyl)acetophenone
Quantity
14.73 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

In 40 ml of ethanol were dissolved 20.4 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone obtained in Production Example 6 and 13.7 g of the p-methoxymethoxybenzaldehyde obtained in Production Example 23, and a 50% solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred at room temperature overnight to effect a reaction. After the reaction, the reaction mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate, and the solvent was removed from the ethyl acetate layer by distillation. The obtained residue was crystallized from methanol to obtain 26.3 g (yield=85.9%) of 2'-hydroxy-4,4',6'-tris(methoxymethoxy)-3'-(2-propenyl)chalcone in the form of a yellow prism.
Name
2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(2-propenyl)acetophenone
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Methoxymethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Methoxymethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Methoxymethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Methoxymethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Methoxymethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.